2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine

Medicinal Chemistry Physicochemical Properties Lipophilicity

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS 1060815-28-2) is a fluorinated pyridine derivative characterized by a trifluoromethyl group attached to an ethanamine backbone and a pyridine ring at the 4-position. This compound belongs to the class of α-(trifluoromethyl) pyridinemethanamines, which are valued in medicinal chemistry and agrochemical research as versatile building blocks.

Molecular Formula C7H7F3N2
Molecular Weight 176.14
CAS No. 1060815-28-2
Cat. No. B3045400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine
CAS1060815-28-2
Molecular FormulaC7H7F3N2
Molecular Weight176.14
Structural Identifiers
SMILESC1=CN=CC=C1C(C(F)(F)F)N
InChIInChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2
InChIKeyCWCZMOYKIBMJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS 1060815-28-2): Key Specifications and Structural Context for Scientific Procurement


2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS 1060815-28-2) is a fluorinated pyridine derivative characterized by a trifluoromethyl group attached to an ethanamine backbone and a pyridine ring at the 4-position . This compound belongs to the class of α-(trifluoromethyl) pyridinemethanamines, which are valued in medicinal chemistry and agrochemical research as versatile building blocks . Its molecular formula is C₇H₇F₃N₂, with a molecular weight of 176.14 g/mol . The compound is primarily supplied for research and development purposes, with typical purities ≥95% from reputable vendors .

Why 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine Cannot Be Freely Substituted with Other Pyridine Regioisomers


Within the class of trifluoromethyl pyridinemethanamines, substitution between regioisomers (2-, 3-, and 4-pyridyl) is not trivial due to significant differences in physicochemical properties that directly impact molecular recognition, synthetic utility, and biological profile . The position of the pyridine nitrogen alters electron distribution, basicity, and lipophilicity, which in turn influences binding affinity to biological targets and reactivity in subsequent synthetic steps . For instance, the 4-pyridyl isomer exhibits a distinct LogP value compared to the 3-pyridyl isomer, leading to divergent membrane permeability and metabolic stability profiles . The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS 1060815-28-2) vs. Closest Analogs


Lipophilicity (LogP) Difference Between 4-Pyridyl and 3-Pyridyl Regioisomers

The 4-pyridyl regioisomer (target compound) exhibits a significantly higher calculated LogP value compared to the 3-pyridyl analog, indicating greater lipophilicity and potential for enhanced membrane permeability . This difference arises from the distinct electronic environment of the pyridine nitrogen.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Boiling Point Variation Among Pyridine Regioisomers

The boiling points of the 2-, 3-, and 4-pyridyl isomers differ, reflecting variations in intermolecular interactions due to the position of the nitrogen atom [1][2]. While the boiling point of the target 4-pyridyl compound is not widely reported, the 2-pyridyl isomer boils at a lower temperature than the 3-pyridyl isomer, suggesting that the 4-pyridyl isomer likely falls within a distinct range that affects distillation and handling protocols.

Organic Synthesis Purification Physical Properties

Availability as a Chiral Building Block: Racemic vs. Enantiopure Forms

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine is a chiral molecule, and both racemic and enantiopure forms (R and S) are commercially available from multiple vendors, enabling its use in stereoselective syntheses [1]. In contrast, the 3-pyridyl and 2-pyridyl analogs are predominantly offered as racemic mixtures or with more limited enantiopure options.

Asymmetric Synthesis Chiral Chemistry Medicinal Chemistry

Synthetic Utility: Precedent as a Substrate for Palladium-Catalyzed Allylation

Derivatives of 2,2,2-trifluoroethylamine, including those with a 2-pyridyl group, have been successfully employed in palladium-catalyzed allylation of sp³ C-H bonds to construct tetrasubstituted carbon stereocenters [1]. This established methodology suggests that the target 4-pyridyl compound can serve as a viable substrate for similar transformations, expanding its utility in complex molecule synthesis. The presence of the pyridine moiety is crucial for reaction efficiency.

C-H Functionalization Organometallic Chemistry Building Block Synthesis

Recommended Application Scenarios for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS 1060815-28-2) Based on Differentiating Evidence


Scaffold for Lipophilic Drug Candidates Targeting Intracellular Receptors

Given the LogP of 2.344 for the 4-pyridyl isomer, which is approximately 1.45 log units higher than the 3-pyridyl analog , this compound is well-suited for designing molecules intended to cross cell membranes and engage intracellular targets. Its enhanced lipophilicity may improve passive diffusion and reduce efflux, making it a preferred starting point for central nervous system (CNS) drug discovery programs.

Chiral Intermediate for Stereoselective Synthesis

The commercial availability of both racemic and enantiopure (R and S) forms of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine enables its use as a chiral building block or auxiliary in asymmetric synthesis. This is particularly valuable for constructing enantiomerically pure pharmaceutical candidates where stereochemistry is critical for target engagement and safety.

Substrate for Palladium-Catalyzed C-H Functionalization

Based on precedent with 2-pyridyl derivatives [1], the 4-pyridyl compound is a promising substrate for palladium-catalyzed allylation of sp³ C-H bonds. This reaction enables the rapid construction of complex, tetrasubstituted carbon frameworks, making it an attractive building block for diversity-oriented synthesis and medicinal chemistry optimization.

Physicochemical Property Optimization in Lead Series

The distinct boiling point profile among pyridine regioisomers (2-isomer ~208°C, 3-isomer ~234°C) [2] indicates that the 4-pyridyl isomer will have unique volatility characteristics. This property can be exploited during purification (e.g., selective distillation) or in formulation studies where volatility impacts handling or environmental fate.

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